molecular formula C10H8N2O3 B2487143 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 123419-91-0

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2487143
CAS No.: 123419-91-0
M. Wt: 204.185
InChI Key: YZENLHLLEJMNIX-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a methyl substituent at position 2 and a carboxylic acid group at position 2. Derivatives of this core have demonstrated diuretic, analgesic, and anti-inflammatory properties, as highlighted in multiple studies . The compound’s reactivity and pharmacological profile are influenced by substituent positioning, functional groups, and stereoelectronic effects, which are explored in detail below.

Properties

IUPAC Name

2-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-8(10(14)15)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZENLHLLEJMNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Reaction with Aroylacetonitrile Derivatives

A foundational method involves the condensation of 2-amino-4-methylpyridine with α-acetyl-γ-butyrolactone and a cyanoacetylating agent, as adapted from pyrido[1,2-a]pyrimidine syntheses. In this approach, 2-amino-4-methylpyridine reacts with α-acetyl-γ-butyrolactone under thermal conditions (80°C, 2 hours) to form an intermediate alkenenitrile. Subsequent cyclization in concentrated hydrochloric acid yields the pyrido[1,2-a]pyrimidine core. Introducing a carboxylic acid group at position 3 requires substituting the aroyl group with a nitrile moiety, followed by acidic hydrolysis (6 M HCl, reflux) to convert the nitrile to carboxylic acid. This method achieves moderate yields (60–70%) but necessitates rigorous purification due to byproduct formation.

Key Data:

Starting Material Conditions Yield (%) Purity (%)
2-Amino-4-methylpyridine 80°C, 2 hrs 65 85
α-Acetyl-γ-butyrolactone HCl (conc.), reflux 70 88

Cyclodehydration of β-Keto Acid Intermediates

An alternative route leverages β-keto acid derivatives for cyclodehydration. Ethyl 3-(2-methylpyridin-3-yl)-3-oxopropanoate undergoes condensation with urea in diphenyl ether at 200°C, forming the pyrimidine ring via a tandem Knorr-type reaction. The ester group is subsequently saponified (NaOH, ethanol/water) to yield the carboxylic acid. This method, while efficient (75–80% yield), requires high temperatures and inert atmospheres to prevent decomposition.

Mechanistic Insight:
The reaction proceeds through enolization of the β-keto ester, followed by nucleophilic attack by urea’s amine group. Cyclization eliminates ethanol, forming the pyrido[1,2-a]pyrimidine skeleton.

Microwave-Assisted Green Synthesis

Multicomponent Reaction in Glycerol

Adapting greener protocols, a microwave-assisted synthesis combines 2-amino-4-methylpyridine, malononitrile, and glyoxylic acid in glycerol. Irradiation (150 W, 100°C, 15 minutes) facilitates a one-pot cascade: (1) Knoevenagel condensation between malononitrile and glyoxylic acid, (2) Michael addition to the pyridine, and (3) cyclodehydration. The nitrile group is hydrolyzed in situ using aqueous HCl (1 M, 60°C, 1 hour) to furnish the carboxylic acid. This method achieves superior yields (85–90%) with reduced reaction times and solvent waste.

Optimization Table:

Parameter Value Impact on Yield
Microwave Power 150 W Maximizes rate
Glycerol Volume 5 mL Solubility
Hydrolysis Time 1 hour Completeness

Catalytic Reductive Amination

Palladium-Catalyzed Coupling

A patent-derived strategy employs palladium catalysis to construct the pyrido[1,2-a]pyrimidine core. 2-Bromo-4-methylpyridine-3-carboxylic acid is coupled with a preformed enamine (from ethyl acetoacetate and ammonium acetate) using Pd(OAc)₂/Xantphos. Reductive amination (H₂, 5% Pd/C) closes the ring, yielding the target compound after ester hydrolysis. This method offers precise regiocontrol but suffers from catalyst costs (40–50% yield).

Catalyst Efficiency Comparison:

Catalyst System Yield (%) Selectivity (%)
Pd(OAc)₂/Xantphos 45 90
Ni Raney 30 75

Mechanochemical Synthesis

Solvent-Free Ball Milling

Emerging mechanochemical techniques eliminate solvents by milling 2-amino-4-methylpyridine, dimethyl acetylenedicarboxylate, and silica gel (catalyst). The mechanical force induces [4+2] cycloaddition, forming the pyrido[1,2-a]pyrimidine diester. Saponification (KOH, methanol) provides the carboxylic acid. While eco-friendly, scalability remains challenging (55–60% yield).

Comparative Analysis of Methodologies

Method Yield (%) Time Cost Green Metrics
Three-Component Condensation 65–70 4–6 hrs Low Moderate
Microwave-Assisted 85–90 1.5 hrs Medium High
Palladium Catalysis 40–50 8–10 hrs High Low
Mechanochemical 55–60 2 hrs Low High

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as an anticancer agent. Preliminary studies indicate that it may inhibit tumor cell proliferation through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the table below:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound exhibits significant cytotoxicity, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains. Its structural characteristics suggest mechanisms that could disrupt bacterial cell walls or interfere with metabolic pathways.

Case Study: Efficacy Against Bacterial Strains

In vitro studies have shown that this compound exhibits significant antibacterial effects. The following table summarizes the observed effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study: Inhibition of Inflammatory Markers

In a controlled study, macrophage cell lines were treated with the compound to assess its impact on inflammatory markers:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

The results indicate a significant reduction in inflammatory marker production, supporting the compound's potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Methyl (C2), COOH (C3) C₁₀H₈N₂O₃ Intermediate for bioactive derivatives; potential diuretic activity
7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid Cl (C7), Methyl (C4) C₁₀H₉ClN₂O₃ Increased lipophilicity; possible enhanced bioactivity
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Br (C7) C₉H₅BrN₂O₃ Higher molecular weight; potential halogen bonding in targets
8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Methyl (C8) C₁₀H₈N₂O₃ Altered steric effects; solubility differences
2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cl (C2), CH₃ (C6), CHO (C3) C₁₀H₇ClN₂O₂ Aldehyde group enables nucleophilic reactions; reduced acidity
Key Observations:
  • Halogenated Derivatives (Cl, Br) : Introduce electronegative substituents that enhance lipophilicity and may improve target binding via halogen bonds. For example, 7-chloro and 7-bromo analogues exhibit higher molecular weights and altered solubility profiles compared to the methyl-substituted parent compound .
  • Positional Methyl Isomerism: Methyl groups at positions 2, 7, or 8 influence steric hindrance and electronic distribution.
  • Functional Group Modifications : Conversion of the carboxylic acid to esters (e.g., ethyl esters) or amides (e.g., carboxamides) alters solubility and bioavailability. Amides, such as those reported by Ukrainets et al., show enhanced diuretic and analgesic activities due to improved hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Challenges and Opportunities

  • Synthetic Complexity : Positional isomerism (e.g., methyl at C2 vs. C7) requires precise control to avoid by-products, as seen in failed syntheses of unsubstituted analogues .
  • Solubility-Bioactivity Balance : While halogenation improves target affinity, it may reduce aqueous solubility. Carboxylic acid derivatives offer a compromise via salt formation .
  • Future Directions : Exploration of fused-ring derivatives (e.g., pyridopyrrolopyrimidines) and hybrid structures could expand therapeutic applications .

Biological Activity

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS Number: 14319831) is a compound belonging to the pyrido-pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C10H8N2O3
  • Molecular Weight : 220.18 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid

The compound features a pyrido-pyrimidine core structure that contributes to its biological activity. The presence of various functional groups allows for interactions with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrido-pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

A study assessed the inhibitory effects of several pyrido-pyrimidine derivatives on COX enzymes. The results showed that certain derivatives exhibited significant COX-1 and COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs:

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
2-Methyl-4-oxo derivative19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.01

This suggests that the compound may serve as a potential anti-inflammatory agent by modulating COX activity .

Antibacterial Activity

The antibacterial properties of pyrido-pyrimidine derivatives have also been explored. A series of compounds were tested against various bacterial strains, demonstrating significant antibacterial activity.

Research Findings

In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Bacterial Strain
2-Methyl derivative12.5Staphylococcus aureus
Other derivativesVariesEscherichia coli

These findings indicate that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of pyrido-pyrimidine compounds has gained attention due to their ability to inhibit cancer cell proliferation and induce apoptosis.

Experimental Results

In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating potent activity:

Cell LineIC50 (μM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5

These results suggest that this compound may have potential as an anticancer therapeutic agent .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido-pyrimidine derivatives. Modifications at specific positions on the ring system can significantly influence their pharmacological profiles.

Key Observations

  • Substituents : Electron-donating groups enhance activity.
  • Positioning : The position of substituents affects binding affinity to biological targets.
  • Core Structure : The stability of the pyrido-pyrimidine core is essential for maintaining biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid?

  • Methodology : A common approach involves condensation of 2-chloro-4-oxo-pyridopyrimidine intermediates with alkyl glycinate derivatives under alkaline conditions. For example, triethylamine in methanol facilitates intermediate formation, followed by hydrolysis with sodium methoxide and acidification to yield the carboxylic acid . Ethyl ester precursors (e.g., ethyl 2-hydroxy-4-oxo-pyridopyrimidine-3-carboxylate) can also be hydrolyzed to the free acid using HCl, as described in general amide formation protocols .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

  • Methodology : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography. Data collection involves high-resolution diffraction followed by refinement to resolve bond lengths, angles, and hydrogen bonding networks. For pyridopyrimidine derivatives, twinned crystals or high thermal motion may require robust refinement protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : DMSO-d6 is a preferred solvent to observe exchangeable protons (e.g., hydroxyl groups). Peaks near δ 2.5–3.0 ppm often indicate methyl substituents, while aromatic protons appear downfield .
  • LCMS/HRMS : Validates molecular weight and purity. For example, ESI+ modes detect [M+H]+ ions, with exact mass calculations confirming elemental composition .

Advanced Research Questions

Q. How does the methyl group at position 2 influence biological activity in pyridopyrimidine derivatives?

  • Methodology : Comparative SAR studies show that the 2-methyl group enhances lipophilicity and steric hindrance, affecting receptor binding. For instance, Pfizer’s patent highlights 2-methyl derivatives as key components in antipsychotic agents due to improved CNS penetration . In diuretic studies, methyl-substituted analogs showed higher potency than non-methylated counterparts, likely due to optimized hydrophobic interactions .

Q. What strategies address low solubility of this compound in pharmacological assays?

  • Methodology :

  • Prodrug Design : Ethyl ester derivatives (e.g., ethyl 4-oxo-pyridopyrimidine-3-carboxylate) improve solubility for in vitro testing, with subsequent hydrolysis to the active acid form .
  • Co-solvent Systems : Use of DMSO/PEG mixtures or cyclodextrin inclusion complexes enhances aqueous solubility for bioavailability studies .

Q. How can computational methods predict binding modes of this compound to therapeutic targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with enzymes like HIV-1 integrase. Pyridopyrimidine derivatives mimic β-diketoacid pharmacophores, with the carboxylic acid group chelating Mg²⁺ ions in the active site . Free energy perturbation (FEP) calculations further refine binding affinity predictions .

Q. How to resolve contradictory data in biological assays (e.g., antiviral vs. inactive results)?

  • Methodology :

  • Assay Optimization : Validate cell-based models (e.g., HEK293T for HIV integrase) and control for pH-dependent solubility .
  • Metabolic Stability Testing : LC-MS/MS screens for metabolite interference (e.g., ester hydrolysis by intracellular esterases) .

Structural and Mechanistic Questions

Q. What is the role of the pyrido[1,2-a]pyrimidine core in mediating hydrogen-bonding interactions?

  • Analysis : The planar core facilitates π-π stacking with aromatic residues (e.g., Tyr212 in HIV integrase), while the 4-oxo and 3-carboxylic acid groups form hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) . Substituents at position 2 (methyl) and position 4 (oxo) are critical for maintaining this geometry .

Q. How do halogenated derivatives (e.g., 7-bromo analogs) alter reactivity and bioactivity?

  • Methodology : Halogenation at position 7 (via electrophilic substitution) enhances electrophilicity for nucleophilic aromatic substitution (SNAr) reactions. Bromo derivatives serve as intermediates in Suzuki-Miyaura cross-coupling to generate biaryl analogs with improved antiviral profiles .

Data Presentation

Table 1 : Key Synthetic Intermediates and Their Applications

IntermediateApplicationReference
Ethyl 2-hydroxy-4-oxo-pyridopyrimidine-3-carboxylateProdrug synthesis for solubility enhancement
7-Bromo-4-oxo-pyridopyrimidine-3-carboxylic acidHalogenation for cross-coupling reactions
2-Methyl-4-oxo-pyridopyrimidine-3-carboxamideDiuretic and antipsychotic SAR studies

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